2-{4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1-cyclohexyl-2-piperazinyl}ethanol
Overview
Description
2-{4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1-cyclohexyl-2-piperazinyl}ethanol is a useful research compound. Its molecular formula is C20H29ClN2O3 and its molecular weight is 380.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.1866705 g/mol and the complexity rating of the compound is 449. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Enzymatic Metabolism and Oxidative Processes
Research into the enzymatic metabolism of similar compounds, such as 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine (Lu AA21004), a novel antidepressant, reveals insights into oxidative processes. The study found that Lu AA21004 is metabolized in the human liver to various metabolites through oxidation catalyzed by several cytochrome P450 enzymes. This process involves the formation of hydroxy-phenyl metabolites, sulfoxides, N-hydroxylated piperazine, and benzylic alcohol, which further oxidizes to corresponding benzoic acid. Enzyme kinetic parameters highlighted the role of CYP2D6, CYP2C9, CYP3A4/5, CYP2A6, CYP2C19, alcohol dehydrogenase, aldehyde dehydrogenase, and aldehyde oxidase in these metabolic pathways (Hvenegaard et al., 2012).
Synthesis and Structural Analysis
Studies on the synthesis and structural analysis of related compounds provide valuable knowledge on the chemical properties and potential applications of 2-{4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1-cyclohexyl-2-piperazinyl}ethanol. For instance, the solventless cyclocondensation process for synthesizing benzoxazole derivatives and the optimal conditions for synthesizing 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol highlight the importance of reaction conditions in determining yield and purity. Such knowledge can be applied to optimize the synthesis process of the target compound for research or industrial purposes (Saeed et al., 2021); (Wang Jin-peng, 2013).
Antimicrobial and Antifungal Studies
The exploration of new pyridine derivatives reveals potential antimicrobial and antifungal applications. For example, the synthesis and microbial studies of new pyridine derivatives, including their antibacterial and antifungal activities, underscore the potential of such compounds in addressing microbial resistance. This research suggests that similar structures, including this compound, could be investigated for their antimicrobial and antifungal efficacy (Patel & Agravat, 2007).
Pharmacological Applications
The synthesis of amino-alcohols related to Benzhexol, where structural modifications have been made to the cyclohexyl group and the piperidine ring, showcases the potential for designing new pharmacological agents. The investigation into the effects of these modifications on pharmacological activity could provide insights into the development of novel therapeutic agents with improved efficacy and safety profiles. Research in this area may guide the pharmacological application of this compound and related compounds (Greenhill, 1970).
Properties
IUPAC Name |
2-[4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1-cyclohexylpiperazin-2-yl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29ClN2O3/c21-18-11-20-19(25-14-26-20)10-15(18)12-22-7-8-23(17(13-22)6-9-24)16-4-2-1-3-5-16/h10-11,16-17,24H,1-9,12-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXVXPPXCQDTJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2CCO)CC3=CC4=C(C=C3Cl)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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